molecular formula C18H34N4O5 B1582245 Ala-leu-ala-leu CAS No. 84676-48-2

Ala-leu-ala-leu

Cat. No.: B1582245
CAS No.: 84676-48-2
M. Wt: 386.5 g/mol
InChI Key: KQRHTCDQWJLLME-XUXIUFHCSA-N
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Description

The compound “Ala-leu-ala-leu” is a tetrapeptide composed of two alanine and two leucine amino acid residues. Peptides like this one are important in various biological processes and have applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ala-leu-ala-leu” can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, typically using a resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the amine group.

    Coupling: The next amino acid, leucine, is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production often involves automated peptide synthesizers to increase efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

“Ala-leu-ala-leu” can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids using acidic or basic conditions.

    Oxidation: Oxidizing specific amino acid residues, such as the side chains of leucine.

    Reduction: Reducing disulfide bonds if present in a modified version of the peptide.

    Substitution: Replacing specific amino acid residues with other amino acids to create analogs.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents such as DCC or EDC.

Major Products Formed

    Hydrolysis: Alanine and leucine amino acids.

    Oxidation: Oxidized forms of leucine residues.

    Reduction: Reduced forms of disulfide bonds (if present).

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

“Ala-leu-ala-leu” has various applications in scientific research, including:

    Chemistry: Studying peptide synthesis, structure, and reactivity.

    Biology: Investigating peptide interactions with proteins, enzymes, and cell membranes.

    Medicine: Developing peptide-based drugs and therapeutic agents.

    Industry: Producing peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of “Ala-leu-ala-leu” depends on its specific application. In biological systems, peptides like this one can interact with proteins, enzymes, and cell membranes through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ala-ala-ala-ala: A tetrapeptide composed of four alanine residues.

    Leu-leu-leu-leu: A tetrapeptide composed of four leucine residues.

    Ala-leu-ala-gly: A tetrapeptide composed of alanine, leucine, and glycine residues.

Uniqueness

“Ala-leu-ala-leu” is unique due to its specific sequence of alternating alanine and leucine residues. This sequence can confer distinct structural and functional properties compared to other peptides with different sequences. For example, the hydrophobicity and secondary structure of “this compound” may differ from those of peptides composed solely of alanine or leucine residues.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O5/c1-9(2)7-13(21-15(23)11(5)19)17(25)20-12(6)16(24)22-14(18(26)27)8-10(3)4/h9-14H,7-8,19H2,1-6H3,(H,20,25)(H,21,23)(H,22,24)(H,26,27)/t11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRHTCDQWJLLME-XUXIUFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004961
Record name N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypropylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84676-48-2
Record name Alanyl-leucyl-alanyl-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084676482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypropylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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